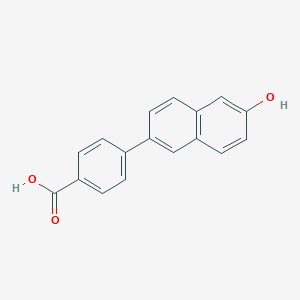

4-(6-Methoxynaphthalen-2-yl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAKHWYFOPIVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 4 6 Methoxynaphthalen 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(6-Methoxynaphthalen-2-yl)benzoic acid, the most logical and common disconnection is at the C-C bond linking the naphthalene (B1677914) and benzene (B151609) rings. This bond is an sp²-sp² carbon bond, and its formation is typically achieved via transition-metal-catalyzed cross-coupling reactions.

This disconnection strategy leads to two primary sets of precursors, or "synthons":

Pathway A: A nucleophilic 6-methoxynaphthalene derivative and an electrophilic benzoic acid derivative.

Pathway B: An electrophilic 6-methoxynaphthalene derivative and a nucleophilic benzoic acid derivative.

In practice, these idealized synthons are represented by functionalized chemical reagents. The electrophilic partner is typically an aryl halide (e.g., bromo, iodo) or a triflate. The nucleophilic partner is an organometallic reagent, such as an organoboron (for Suzuki coupling), organomagnesium (for Kumada coupling), organozinc (for Negishi coupling), or organotin (for Stille coupling) compound. The choice between Pathway A and Pathway B often depends on the availability and stability of the starting materials and the specific coupling reaction chosen.

Transition-Metal-Catalyzed Cross-Coupling Protocols for the Synthesis of this compound

Palladium- and nickel-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the C-C bond in biaryl systems like this compound. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to the stability, low toxicity, and commercial availability of the organoboron reagents. libretexts.orgyoutube.com The reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, two Suzuki-Miyaura routes are feasible:

Route 1: Coupling of 6-methoxynaphthalen-2-ylboronic acid with a 4-halobenzoic acid (or its ester).

Route 2: Coupling of 4-(boronoxy)benzoic acid with 2-bromo-6-methoxynaphthalene (B28277).

The reaction conditions are crucial for achieving high yields and can be optimized by varying the catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | youtube.comnih.gov |

| Ligand | Triphenylphosphine (B44618) (PPh₃), dppf, SPhos, RuPhos | nih.govnih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | youtube.comnih.gov |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | youtube.comnih.gov |

| Temperature | Room Temperature to 120 °C | nih.gov |

Besides the Suzuki coupling, other pioneering cross-coupling reactions offer alternative pathways, each utilizing a different type of organometallic nucleophile.

Kumada Coupling: This was the first reported palladium- or nickel-catalyzed cross-coupling reaction, employing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org It is highly effective for synthesizing unsymmetrical biaryls. organic-chemistry.org The primary limitation is the high reactivity of the Grignard reagent, which restricts the tolerance of certain functional groups (like the carboxylic acid, which would need to be protected as an ester). wikipedia.org

Synthetic Approach: Coupling of (6-methoxynaphthalen-2-yl)magnesium bromide with methyl 4-bromobenzoate, followed by hydrolysis.

Table 2: Typical Conditions for Kumada Coupling

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄ | wikipedia.org |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether | wikipedia.org |

| Temperature | 0 °C to Reflux | rsc.org |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more functional-group tolerant than a Grignard reagent but more reactive than an organoboron compound. wikipedia.orgorganic-chemistry.org This method is known for its broad scope and mild reaction conditions. organic-chemistry.org

Synthetic Approach: Coupling of (6-methoxynaphthalen-2-yl)zinc halide with methyl 4-iodobenzoate.

Table 3: Typical Conditions for Negishi Coupling

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Ni(acac)₂ | wikipedia.orgnih.gov |

| Ligand | PPh₃, SPhos, XPhos, CPhos | nih.govorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), DMF, Dioxane | nih.govorganic-chemistry.org |

| Temperature | Room Temperature to 100 °C | nih.gov |

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate. organic-chemistry.org While organostannanes are stable and tolerant of many functional groups, a significant drawback is the toxicity and difficulty in removing tin byproducts. organic-chemistry.org

Synthetic Approach: Coupling of (6-methoxynaphthalen-2-yl)tributylstannane with methyl 4-iodobenzoate.

Table 4: Typical Conditions for Stille Coupling

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | organic-chemistry.org |

| Additive | CuI, LiCl | organic-chemistry.org |

| Solvent | Toluene, DMF, THF, Dioxane | rsc.orgorganic-chemistry.org |

| Temperature | Room Temperature to 110 °C | researchgate.net |

Direct C-H arylation has emerged as a more atom-economical strategy, as it avoids the pre-functionalization step of creating an organometallic reagent. acs.orgresearchgate.net In this approach, a C-H bond on one of the aromatic rings is directly coupled with an aryl halide. For the target molecule, this would involve the palladium-catalyzed direct arylation of a benzoic acid derivative. The carboxylic acid group can act as a directing group, facilitating C-H activation at the ortho position. rsc.org

Synthetic Approach: Direct coupling of a 4-substituted benzoic acid with 2-bromo-6-methoxynaphthalene, where the C-H bond at position 3 of the benzoic acid is activated. However, achieving regioselectivity for the desired para-substituted product via direct arylation of benzene with the naphthalene partner is more challenging and typically requires a pre-functionalized benzoic acid starting material (e.g., 3-bromo-4-aminobenzoic acid) to direct the coupling to the desired position, which falls outside the direct C-H functionalization of an unsubstituted benzoic acid core for this specific linkage. A more relevant direct arylation would be the ortho-arylation of benzoic acid itself. researchgate.netrsc.org

Alternative Synthetic Routes and Method Development for this compound Precursors

The success of any cross-coupling strategy relies on the efficient preparation of the required precursors. Multi-step linear syntheses are often necessary to obtain the correctly functionalized naphthalene and benzoic acid starting materials.

A key precursor for many of the retrosynthetic pathways is an electrophilic naphthalene derivative, most commonly 2-bromo-6-methoxynaphthalene. This compound can be synthesized from commercially available 2-naphthol (B1666908) through a sequence of reactions.

One established route involves a three-step process: google.comwipo.int

Bromination: 2-Naphthol is first brominated to yield 1,6-dibromo-2-naphthol. google.comwipo.int

Reductive Debromination: The more reactive bromine at the 1-position is selectively removed (reduced) to give 6-bromo-2-naphthol (B32079). google.comwipo.int

Methylation: The hydroxyl group of 6-bromo-2-naphthol is methylated using a reagent like dimethyl sulfate (B86663) or methyl bromide to afford the final precursor, 2-bromo-6-methoxynaphthalene. google.com

An alternative synthesis involves the direct bromination of 2-methoxynaphthalene (B124790). prepchem.comgoogle.com This reaction often produces a mixture of isomers, but conditions can be optimized to favor the desired 2-bromo-6-methoxynaphthalene. For instance, the bromination of 2-methoxynaphthalene can yield 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated at the 1-position using iron powder to give the target precursor. google.com

The corresponding benzoic acid precursors, such as 4-bromobenzoic acid or 4-iodobenzoic acid, are generally commercially available or can be prepared through standard methods, for example, by the oxidation of the corresponding p-halotoluene. google.com If protection is needed, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification with the corresponding alcohol under acidic catalysis. nagwa.com

Convergent Synthesis Approaches

Convergent synthesis represents a highly efficient strategy for constructing complex molecules like this compound. This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. For the synthesis of this particular biaryl compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile convergent method. nih.govnih.gov

The core of this strategy lies in the coupling of a naphthalene-based precursor with a benzoic acid-based precursor. There are two primary pathways for this convergent synthesis, differing in the nature of the reactive functional groups on the starting materials:

Pathway A: The reaction between 2-bromo-6-methoxynaphthalene and 4-carboxyphenylboronic acid.

Pathway B: The reaction between (6-methoxynaphthalen-2-yl)boronic acid and 4-bromobenzoic acid.

Both pathways utilize a palladium catalyst and a base to facilitate the formation of the crucial carbon-carbon bond between the naphthalene and benzene rings. nih.gov The choice between these pathways often depends on the commercial availability and stability of the starting materials.

The general reaction conditions for the Suzuki-Miyaura coupling typically involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand to stabilize the catalyst, and a base in a suitable solvent system. nih.gov

Table 1: Representative Precursors for Convergent Synthesis

| Pathway | Naphthalene Precursor | Benzoic Acid Precursor |

| A | 2-bromo-6-methoxynaphthalene | 4-carboxyphenylboronic acid |

| B | (6-methoxynaphthalen-2-yl)boronic acid | 4-bromobenzoic acid |

Investigation of Reaction Mechanisms and Kinetics for Key Synthetic Steps

The Suzuki-Miyaura cross-coupling reaction, central to the synthesis of this compound, proceeds through a well-established catalytic cycle. researchgate.netresearchgate.net Understanding the individual steps of this cycle is fundamental to optimizing reaction conditions and improving yields.

Elucidation of Catalytic Cycles

The catalytic cycle for the synthesis of this compound via the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-6-methoxynaphthalene or 4-bromobenzoic acid) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The rate of this step is often influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organoboron reagent (e.g., 4-carboxyphenylboronic acid or (6-methoxynaphthalen-2-yl)boronic acid), which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base plays a crucial role in facilitating this step, often by forming a more nucleophilic boronate species. researchgate.net

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination, where the two organic fragments are coupled to form the final product, this compound. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Transition State Characterization

The energetics and structures of the transition states in the Suzuki-Miyaura catalytic cycle have been the subject of extensive computational studies, often employing Density Functional Theory (DFT) calculations. researchgate.netnih.gov These studies provide critical insights into the rate-determining steps and the factors that control the efficiency and selectivity of the reaction.

For the synthesis of molecules like this compound, DFT calculations can model the transition states for oxidative addition, transmetalation, and reductive elimination. For instance, the transition state for oxidative addition involves the palladium center interacting with both the carbon and the halogen of the aryl halide, leading to bond breaking and formation. nih.gov The transmetalation step is often proposed to proceed through a cyclic transition state involving the palladium center, the oxygen atoms of the base-activated boronic acid, and the boron atom. researchgate.net The geometry and energy of these transition states are influenced by the steric and electronic properties of the ligands on the palladium catalyst and the substrates themselves.

Table 2: Key Steps and Intermediates in the Catalytic Cycle

| Step | Description | Key Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Diaryl-Pd(II) Complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biaryl Product & Pd(0) Catalyst |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical compounds to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound, these principles are primarily focused on the use of alternative solvents and the development of recyclable catalysts.

Solvent-Free and Reduced-Solvent Methodologies

Traditional Suzuki-Miyaura reactions often employ volatile organic solvents. To address the environmental concerns associated with these solvents, solvent-free and reduced-solvent methodologies have been explored. One such approach is mechanochemistry, where the reaction is carried out in a ball mill in the absence of a bulk solvent. nih.govnih.gov This technique can lead to shorter reaction times and reduced waste. Another strategy involves the use of more environmentally benign solvents, such as water or ethanol (B145695), which are less toxic and have a smaller environmental footprint than many conventional organic solvents. units.it

Catalyst Design for Enhanced Recyclability and Sustainability

Palladium is a precious and costly metal, making the recovery and reuse of the catalyst a key aspect of a sustainable synthetic process. To this end, significant research has focused on the development of heterogeneous catalysts for the Suzuki-Miyaura reaction. These catalysts typically involve immobilizing palladium on a solid support. beilstein-journals.orgnih.gov

Examples of supports that enable catalyst recyclability include:

Magnetic Nanoparticles: Palladium nanoparticles supported on magnetic materials, such as iron oxide, can be easily separated from the reaction mixture using an external magnet. units.it This allows for straightforward recovery and reuse of the catalyst for multiple reaction cycles.

Silica-Based Supports: Palladium complexes can be anchored to silica (B1680970) gel or other silica-based materials. nih.gov These heterogeneous catalysts can be recovered by simple filtration.

Porous Organic Polymers (POPs): These materials offer a high surface area and tunable porosity, making them excellent supports for palladium catalysts, facilitating both high reactivity and recyclability.

The application of these green chemistry principles not only reduces the environmental impact of synthesizing this compound but also can lead to more cost-effective and efficient manufacturing processes.

Table 3: Green Chemistry Approaches in Suzuki-Miyaura Coupling

| Principle | Approach | Example | Benefit |

| Waste Prevention | Solvent-Free Synthesis | Mechanochemical ball-milling nih.govnih.gov | Eliminates bulk solvent waste. |

| Safer Solvents | Use of Green Solvents | Reactions in water or ethanol units.it | Reduced toxicity and environmental impact. |

| Catalysis | Recyclable Catalysts | Palladium on magnetic nanoparticles units.it | Easy separation and reuse of the catalyst. |

| Catalysis | Recyclable Catalysts | Palladium on silica supports nih.gov | Recovery by filtration. |

Optimization of Reaction Conditions for Scalable Production and Purity

The scalable and economically viable synthesis of this compound predominantly relies on the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, catalyzed by a palladium complex. The key starting materials for this synthesis are 6-methoxynaphthalen-2-ylboronic acid and a 4-halobenzoic acid derivative, typically 4-bromobenzoic acid.

The optimization of this reaction for large-scale production and high purity involves a systematic investigation of several critical parameters: the choice of catalyst and ligand, the selection of a suitable base, and the solvent system.

Detailed Research Findings:

The efficiency and cost-effectiveness of the Suzuki-Miyaura coupling on an industrial scale are highly dependent on the careful selection and optimization of reaction parameters. Research into the synthesis of biaryl compounds, which is the structural core of this compound, has provided valuable insights into this process.

Catalyst and Ligand Selection: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. For large-scale operations, the catalyst loading is a critical factor, with a balance sought between reaction efficiency and cost. Lowering the catalyst concentration without compromising the yield is a key objective.

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing the formation of inactive palladium black. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and more sterically demanding and electron-rich biaryl phosphine ligands, have been extensively studied. The choice of ligand can significantly impact the reaction rate and the formation of impurities.

Base Selection: The base is essential for the activation of the organoboron species and to neutralize the acid generated during the reaction. The choice of base can dramatically affect the reaction yield and selectivity. researchgate.net Common bases include carbonates (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃)), phosphates (e.g., potassium phosphate (B84403) (K₃PO₄)), and hydroxides (e.g., sodium hydroxide (B78521) (NaOH)). researchgate.net The strength and solubility of the base are important considerations. For instance, in the coupling of some aryl halides, K₃PO₄ has been shown to give superior yields compared to other bases. mdpi.com

Solvent System: The solvent system must be able to dissolve the reactants and the catalyst system to a sufficient extent. A mixture of an organic solvent and an aqueous solution of the base is commonly employed. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The use of aqueous media is also gaining traction due to environmental considerations. researchgate.net The choice of solvent can influence the reaction rate and the ease of product purification.

Interactive Data Tables:

The following tables summarize the typical effects of different reaction parameters on the yield and purity of biaryl compounds synthesized via Suzuki-Miyaura coupling, which are directly applicable to the scalable production of this compound.

Table 1: Effect of Catalyst and Ligand on a Model Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Pd(OAc)₂ | PPh₃ | 1 | 80 | 12 | 85 | 95 |

| Pd(OAc)₂ | SPhos | 0.5 | 80 | 8 | 92 | 98 |

| Pd(PPh₃)₄ | - | 2 | 90 | 10 | 88 | 96 |

| PdCl₂(dppf) | - | 1 | 80 | 12 | 90 | 97 |

This data is representative of typical trends observed in Suzuki-Miyaura reactions for biaryl synthesis and is intended for illustrative purposes.

Table 2: Influence of Base and Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 88 | 96 |

| Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 | 95 |

| K₃PO₄ (2) | Toluene/H₂O | 90 | 10 | 95 | 99 |

| Cs₂CO₃ (2) | THF/H₂O | 80 | 8 | 93 | 98 |

This data is representative of typical trends observed in Suzuki-Miyaura reactions for biaryl synthesis and is intended for illustrative purposes.

For the scalable production of this compound, a combination of a highly active palladium catalyst with a robust ligand, an optimal base such as potassium phosphate, and a suitable solvent system like a toluene/water mixture would likely be employed. The reaction temperature and time would be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.

Following the reaction, purification is critical to achieving the high purity required for pharmaceutical applications. This typically involves an aqueous workup to remove the inorganic salts, followed by crystallization of the crude product from a suitable solvent or a mixture of solvents. The choice of crystallization solvent is crucial for effectively removing unreacted starting materials and any side products, ultimately yielding this compound of high purity.

Advanced Structural Characterization and Crystallographic Analysis of 4 6 Methoxynaphthalen 2 Yl Benzoic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. Such studies are fundamental to understanding a compound's molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate its crystal packing.

Determination of Molecular Conformation and Stereochemical Parameters

Currently, there are no published single-crystal X-ray diffraction studies for 4-(6-methoxynaphthalen-2-yl)benzoic acid. Consequently, precise data on its bond lengths, bond angles, and torsion angles, which define its molecular conformation, are not available. For related structures, such as derivatives of 2-(6-methoxynaphthalen-2-yl)propanoic acid, the naphthalene (B1677914) and phenyl rings are typically not coplanar, exhibiting a significant dihedral angle between them. nih.gov It is plausible that this compound would adopt a similar non-planar conformation to minimize steric hindrance.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of crystal packing and intermolecular interactions is crucial for understanding the physical properties of a crystalline solid. While specific data for this compound is absent, it can be hypothesized that its crystal structure would be stabilized by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or catemers. mdpi.com Furthermore, the electron-rich naphthalene and benzene (B151609) rings would be expected to participate in π-π stacking interactions. The nature and strength of these interactions significantly influence how molecules arrange themselves in a crystal lattice. rsc.orgrsc.org

Polymorphism and Pseudopolymorphism Investigations of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of pharmaceutical and materials science. mdpi.comrsc.orgresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties. There are no reports of polymorphic or pseudopolymorphic (solvates or hydrates) forms for this compound. A thorough investigation, involving crystallization from various solvents under different conditions, would be necessary to explore the potential existence of multiple crystalline forms. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials, providing a "fingerprint" of a specific crystalline phase. units.it It is routinely used to confirm the identity and assess the phase purity of bulk samples. Without an established reference pattern from a single-crystal structure of this compound, it is not possible to present a reference PXRD pattern or to use it for phase purity analysis of synthesized batches.

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide valuable information about the chemical structure and environment of atoms within a molecule.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. It is particularly useful for studying polymorphism, as different crystal forms will typically yield distinct ssNMR spectra due to differences in the local chemical environments of the nuclei. As with other analytical data, there are no published solid-state NMR studies for this compound. Such an investigation would be invaluable for providing insight into the number of crystallographically independent molecules in the asymmetric unit and for characterizing any potential polymorphic forms.

The following article delves into the advanced structural and analytical chemistry of the chemical compound this compound. The content is based on established analytical techniques and data from related molecular structures, providing a comprehensive theoretical and practical overview.

Advanced Spectroscopic and Microscopic Analysis

Advanced analytical techniques are crucial for the unambiguous identification and detailed structural elucidation of complex organic molecules such as this compound. These methods provide in-depth information regarding the elemental composition, functional groups, three-dimensional arrangement of atoms, and micromorphology of the compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, with a chemical formula of C₁₈H₁₄O₃, the expected monoisotopic mass can be calculated with high accuracy.

Table 1: Theoretical Mass Spectrometry Data for C₁₈H₁₄O₃

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄O₃ |

| Monoisotopic Mass | 278.0943 g/mol |

| Molar Mass | 278.299 g/mol |

This table is generated based on theoretical calculations for the specified molecular formula.

In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured with very high precision (typically to four or five decimal places). The experimentally determined mass would then be compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed elemental formula.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques are often complementary, as some molecular vibrations that are strong in FTIR may be weak or absent in Raman, and vice versa. nih.govnist.gov

For this compound, the spectra would be dominated by signatures from the naphthalene ring system, the carboxylic acid group, and the methoxy (B1213986) group. While specific experimental spectra for this exact compound are not available, data from closely related structures, such as 6-methoxy-2-naphthoic acid and other benzoic acid derivatives, can be used to predict the expected vibrational frequencies. researchgate.netnih.gov

FTIR Spectroscopy:

The FTIR spectrum would be expected to show characteristic absorption bands. For instance, the O-H stretch of the carboxylic acid would appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would result in a strong, sharp peak around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the carboxylic acid would appear in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy:

In the Raman spectrum, the aromatic C=C stretching vibrations of the naphthalene and benzene rings would be particularly prominent, typically appearing in the 1600-1400 cm⁻¹ range. The symmetric vibrations of the non-polar bonds are generally more Raman active. nist.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | FTIR | 3300-2500 | Broad, Strong |

| Aromatic C-H | FTIR/Raman | 3100-3000 | Medium to Weak |

| Carboxylic Acid C=O | FTIR | 1700-1680 | Strong |

| Aromatic C=C | FTIR/Raman | 1600-1400 | Strong to Medium |

| Methoxy C-O | FTIR | 1250-1200 | Strong |

| Carboxylic Acid C-O | FTIR | 1300-1200 | Medium |

This table is based on typical vibrational frequencies for the respective functional groups and data from analogous compounds. nist.govresearchgate.netnih.gov

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity (e.g., optical rotation, circular dichroism). However, chiroptical studies would become highly relevant for chiral derivatives of this compound. For instance, if a chiral center were introduced, as is the case with the related non-steroidal anti-inflammatory drug Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid), techniques like circular dichroism (CD) spectroscopy would be essential for confirming the stereochemistry and studying its conformational properties in solution.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and microstructure of solid materials at the micro- and nanoscale. While no specific SEM or TEM studies on this compound are documented, these techniques could provide valuable academic insights.

Scanning Electron Microscopy (SEM):

SEM analysis could be employed to study the crystal habit and surface morphology of this compound. This would reveal details about the shape of the crystals, their size distribution, and the presence of any surface defects. Such information is critical in materials science for understanding how the crystallization process influences the physical properties of the bulk material.

Transmission Electron Microscopy (TEM):

For more in-depth structural analysis at the nanoscale, TEM could be utilized. High-resolution TEM (HR-TEM) could potentially be used to visualize the crystal lattice of the material, providing direct evidence of the atomic arrangement. Electron diffraction, a technique often coupled with TEM, could also be used to determine the crystal structure of very small crystallites.

Computational and Theoretical Investigations of 4 6 Methoxynaphthalen 2 Yl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in determining the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, vibrational modes, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. The geometry optimization of 4-(6-Methoxynaphthalen-2-yl)benzoic acid using DFT would involve finding the lowest energy arrangement of its atoms, corresponding to its most stable three-dimensional structure. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration of the atoms within the molecule, such as stretching, bending, and twisting of chemical bonds. Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated from these frequencies. Comparing these simulated spectra with experimental data, if available, can help in the structural confirmation of the compound.

While specific DFT studies on this compound are not prevalent in publicly accessible research, the application of functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) would be a standard approach for such an investigation.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| C-C (naphthalene) | Data not available |

| C-C (benzoic acid) | Data not available |

| C-O (methoxy) | Data not available |

| C-O (carboxylic acid) | Data not available |

| O-H (carboxylic acid) | Data not available |

| **Bond Angles (°) ** | Data not available |

| C-C-C (naphthalene) | Data not available |

| C-C-O (methoxy) | Data not available |

| C-C-O (carboxylic acid) | Data not available |

| **Dihedral Angles (°) ** | Data not available |

Table 2: Hypothetical Calculated Vibrational Frequencies from DFT

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid) | Data not available |

| C=O stretch (carboxylic acid) | Data not available |

| C-O stretch (methoxy) | Data not available |

| Aromatic C-H stretch | Data not available |

| Naphthalene (B1677914) ring vibrations | Data not available |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information.

For this compound, ab initio calculations would offer a more rigorous determination of its electronic energy and wavefunction. While computationally more demanding than DFT, these methods are valuable for benchmarking the results from other computational approaches and for obtaining highly reliable electronic properties. Detailed ab initio studies specifically focused on this compound are not readily found in existing literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized on the electron-rich methoxynaphthalene ring system, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxylic acid group.

Other electronic properties that can be derived from this analysis include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics, flexibility, and intermolecular interactions of a molecule in different environments.

Conformational Dynamics and Flexibility Studies

MD simulations of this compound would allow for the exploration of its conformational landscape. The molecule possesses a degree of flexibility, particularly around the single bond connecting the naphthalene and benzoic acid rings. Simulations could reveal the preferred rotational conformations and the energy barriers between them. Understanding the conformational dynamics is important as the three-dimensional shape of a molecule can significantly influence its physical and biological properties.

Intermolecular Interaction Profiles in Solution and Solid States

In condensed phases, such as in solution or in the solid state, intermolecular interactions play a dominant role in determining the properties of a substance. MD simulations can be employed to study how molecules of this compound interact with each other and with solvent molecules.

In the solid state, simulations could predict the crystal packing arrangement and the nature of the intermolecular forces, such as hydrogen bonding (primarily through the carboxylic acid groups) and π-π stacking interactions (between the aromatic naphthalene and benzene (B151609) rings). In solution, MD simulations can provide information on the solvation structure and the dynamics of the solvent molecules around the solute. Specific molecular dynamics studies on this compound are not widely reported.

Table 4: Hypothetical Intermolecular Interaction Data from MD Simulations

| Interaction Type | Environment | Key Findings |

|---|---|---|

| Hydrogen Bonding | Solid State | Data not available |

| Solution | Data not available | |

| π-π Stacking | Solid State | Data not available |

| Solution | Data not available | |

| Solvation Shell Analysis | Aqueous Solution | Data not available |

Prediction of Crystal Structures and Supramolecular Synthons

There are no published studies detailing the ab initio or data-driven prediction of the crystal structure of this compound. Research in this area would typically involve using computational methods like packing algorithms or energy minimization techniques (such as those based on Density Functional Theory - DFT) to predict the most stable three-dimensional arrangement of the molecules in a solid state.

Similarly, the identification and analysis of supramolecular synthons—the specific, non-covalent interactions that guide the assembly of molecules into a crystal lattice—have not been reported for this compound. A theoretical study would likely investigate potential hydrogen bonding between the carboxylic acid groups (forming characteristic dimers) and possible π-π stacking interactions involving the naphthalene and benzene rings. However, without experimental or computational data, any discussion of specific synthons remains speculative.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a Theoretical Framework

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed and published for this compound.

A theoretical QSAR study would require a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) to correlate molecular descriptors (such as electronic, steric, or topological properties) with activity. A QSPR study would follow a similar methodology to predict physicochemical properties like solubility, melting point, or lipophilicity. The absence of such focused studies indicates that this compound has not been a target for systematic investigation within a larger chemical series for either biological activity or material property optimization.

Computational Design of Derivatized Analogs

There is no available research in the scientific literature that focuses on the computational design of derivatized analogs of this compound. Such research would typically involve in silico techniques to predict how modifications to the parent molecule's structure would affect its properties. For example, computational tools could be used to explore how adding or changing functional groups on the naphthalene or benzoic acid rings might influence its binding affinity to a biological target or alter its material characteristics. The lack of such reports suggests that this compound has not been the subject of a dedicated molecular design or optimization campaign.

Derivatization, Functionalization, and Analog Design of 4 6 Methoxynaphthalen 2 Yl Benzoic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for derivatization, readily undergoing reactions to form esters, amides, and other acid derivatives. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity. This transformation can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a direct and efficient method. rug.nl The reaction's equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. dergipark.org.tr For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. The use of cation-exchange resins like Dowex H+ has been shown to be an effective, reusable, and environmentally friendly catalyst system for the esterification of benzoic acid derivatives. nih.gov

| Method | Reagents/Catalyst | General Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium-driven; requires excess alcohol or water removal. | rug.nldergipark.org.tr |

| Dowex H+ Catalysis | Alcohol, Dowex H+ resin | Reflux | Heterogeneous catalysis, reusable catalyst, environmentally friendly. | nih.gov |

| XtalFluor-E Mediation | Alcohol, XtalFluor-E, Base | Room Temperature | Mild conditions, water-soluble byproducts for easy purification. | rug.nl |

Amidation: The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, which can significantly influence molecular interactions. A widely used method for amide bond formation is the coupling of the carboxylic acid with an amine using a carbodiimide reagent, such as N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com In this process, DCC activates the carboxyl group to form an O-acylisourea intermediate, which is then readily attacked by the amine to yield the corresponding amide. mdpi.com This method is efficient and proceeds under mild conditions.

For reactions where the carboxylic acid is not sufficiently reactive, it can be converted into more reactive intermediates like acid halides or anhydrides.

Acid Halides: Acid chlorides are highly reactive intermediates used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. A standard method for their preparation involves treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com For instance, 4-methoxybenzoyl chloride can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Similarly, o-methoxybenzoic acid can be converted to its acid chloride using thionyl chloride or solid phosgene. google.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chloride ion, yielding a highly electrophilic species.

| Reagent | Typical Byproducts | General Conditions | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux in an inert solvent | prepchem.comgoogle.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Room temperature in CH₂Cl₂ with catalytic DMF | chemicalbook.com |

Anhydrides: Anhydrides can also serve as activated intermediates. They can be formed by reacting the carboxylic acid with a dehydrating agent or by reacting an acid chloride with a carboxylate salt. DCC can also be used to form anhydrides from carboxylic acids. mdpi.com

Functionalization Strategies on the Naphthalene (B1677914) Ring System

The naphthalene core of 4-(6-methoxynaphthalen-2-yl)benzoic acid offers opportunities for substitution to introduce new functional groups that can alter the molecule's steric and electronic properties.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The regioselectivity of these reactions on the naphthalene ring is governed by the directing effects of the existing substituents—the methoxy (B1213986) group and the benzoic acid substituent. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgscielo.org.mx In the context of a 2-methoxynaphthalene (B124790) system, the most activated positions for electrophilic attack are C1 and C3 (ortho) and C6 (para).

Common SEAr reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. For example, the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride and aluminum chloride in nitrobenzene predominantly yields 2-acetyl-6-methoxynaphthalene, demonstrating a strong preference for substitution at the C6 position. stackexchange.comorgsyn.org The use of different solvents can alter this regioselectivity. stackexchange.com

The interplay between the activating methoxy group and the deactivating benzoic acid substituent will ultimately determine the position of substitution on the naphthalene ring.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.orgbaranlab.org The methoxy group is an effective DMG. It can coordinate with the lithium atom of the organolithium reagent, facilitating the removal of a proton from an adjacent carbon. wikipedia.orgresearchgate.net

For the 6-methoxynaphthalene moiety, the methoxy group can direct lithiation to the C5 and C7 positions. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. This approach bypasses the regioselectivity constraints of traditional electrophilic aromatic substitution. unblog.frresearchgate.net

Modifications and Transformations of the Methoxy Group

The methoxy group itself can be a target for chemical modification. The most common transformation is demethylation to yield the corresponding phenol (B47542) or hydroxy derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting phenol is a versatile intermediate that can be further functionalized, for example, through etherification or esterification reactions.

Additionally, the methyl group of the methoxy ether can undergo radical substitution under specific conditions. For instance, the chlorination of 4-methoxybenzoyl chloride with molecular chlorine at high temperatures, in the absence of a catalyst or UV light, can lead to the formation of 4-trichloromethoxybenzoyl chloride, demonstrating that the methoxy group can be transformed into a trichloromethoxy group. google.com

Synthesis and Exploration of Structurally Related Analogs

The design and synthesis of structurally related analogs of this compound are crucial for exploring structure-activity relationships in various chemical contexts. This often involves isosteric and bioisosteric replacements or the addition of further molecular complexity.

Isosteric and Bioisosteric Replacements (in a purely chemical design context)

Isosteric and bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of modifying the molecule's characteristics in a controlled manner. scispace.com

Replacements for the Carboxylic Acid Group: The carboxylic acid moiety is a key structural feature, often involved in hydrogen bonding and acting as a proton donor. Its replacement with various isosteres can significantly alter acidity, lipophilicity, and metabolic stability. nih.govdrughunter.com

Common Carboxylic Acid Isosteres:

| Isostere | Key Features | pKa Range (approx.) | Reference |

| Tetrazole | Acidic proton, more lipophilic than COOH, metabolically stable. drughunter.compressbooks.pub | 4.5 - 4.9 | drughunter.compressbooks.pub |

| N-Acyl Sulfonamide | Weaker acid than COOH, can form strong hydrogen bonds. | 9 - 10 | drughunter.com |

| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. | 8 - 9 | nih.gov |

| Isoxazolol | Can act as a carboxylic acid mimic. | Varies | hyphadiscovery.com |

| Cyclopentane-1,3-dione | pKa value comparable to carboxylic acids. technologypublisher.com | ~4-5 | technologypublisher.com |

Replacements for the Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence the electronic properties of the naphthalene ring. Its replacement can modulate metabolic stability and lipophilicity.

Common Methoxy Group Isosteres:

| Isostere | Rationale for Replacement | Reference |

| Fluoro (F) | Similar size, blocks metabolic oxidation, increases lipophilicity. chemrxiv.org | chemrxiv.org |

| Trifluoromethyl (CF₃) | Electron-withdrawing, metabolically stable, increases lipophilicity. researchgate.net | researchgate.net |

| Difluoromethyl (CHF₂) | Intermediate properties between CH₃ and CF₃. researchgate.net | researchgate.net |

| Methylthio (S-CH₃) | Can be a suitable isostere for the methoxy group. researchgate.net | researchgate.net |

| Small rings (e.g., cyclopropyl) | Can mimic the steric profile and electronic properties of an oxygen atom. pressbooks.pub | pressbooks.pub |

Incorporation of Additional Aromatic or Heterocyclic Moieties

Incorporating additional aromatic or heterocyclic rings into the structure of this compound can lead to analogs with significantly different shapes, polarities, and functionalities. These modifications can be used to extend the molecular framework, introduce new interaction points, or constrain the molecule into a specific conformation.

For instance, the benzoic acid moiety can be replaced with or coupled to various heterocyclic systems. A common strategy involves the synthesis of amides or esters by reacting the carboxylic acid with amino- or hydroxy-substituted heterocycles. Alternatively, the benzoic acid itself can be constructed from a heterocyclic precursor. For example, methods exist for the synthesis of benzoic acids containing a 1,2,4-oxadiazole ring, which could be adapted to the naphthalene scaffold. researchgate.net

Similarly, the naphthalene ring system can be appended with other heterocycles. The synthesis of benzimidazole, benzoxazole, and triazole derivatives often involves the condensation of diamines, aminophenols, or hydrazines with carboxylic acids or their derivatives, a strategy that could be applied to functionalized derivatives of this compound. nih.govnih.gov

Polymerization of this compound and its Derivatives as Monomers for Advanced Materials

The rigid, rod-like structure of this compound and its derivatives, particularly the hydroxylated form, makes them attractive monomers for the synthesis of high-performance polymers, such as liquid crystalline polymers (LCPs) and aromatic poly(ester amide)s.

The key monomer in this context is 4-(6-hydroxynaphthalen-2-yl)benzoic acid (the demethylated analog). This molecule is structurally similar to 6-hydroxy-2-naphthoic acid (HNA), a well-known monomer used in the commercial production of LCPs like Vectra. researchgate.netmdpi.com LCPs are known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.comacs.org

The polymerization typically involves a melt polycondensation reaction where the hydroxyl and carboxylic acid groups of different monomers react to form ester linkages, eliminating a small molecule like acetic acid (if the hydroxyl group is acetylated first) or water. mdpi.com The incorporation of the bent but rigid naphthalene-benzoic acid unit disrupts the packing of the polymer chains just enough to lower the melting point to a processable range while maintaining the liquid crystalline properties of the melt.

Potential Polymer Architectures:

Liquid Crystalline Polyesters: Copolymerization of 4-(6-hydroxynaphthalen-2-yl)benzoic acid with other hydroxy-carboxylic acids (like 4-hydroxybenzoic acid) or with combinations of diols (like hydroquinone) and dicarboxylic acids (like terephthalic acid) would be expected to yield thermotropic LCPs. mdpi.comacs.org

Poly(ester amide)s: The carboxylic acid group of this compound can be reacted with aromatic diamines, or its amino-functionalized derivatives can be reacted with dicarboxylic acids, to form poly(ester amide)s. researchgate.netmdpi.com These polymers combine the favorable properties of polyesters and polyamides, such as high thermal stability and mechanical strength, often with good solubility and biodegradability depending on the specific monomers used. nih.govmdpi.com The inclusion of the naphthalene moiety would enhance the rigidity and thermal stability of the resulting material. researchgate.net

The properties of these polymers can be tailored by carefully selecting the comonomers, allowing for the creation of advanced materials suitable for applications in electronics, automotive components, and aerospace. mdpi.comgoogle.com

Supramolecular Chemistry and Self Assembly of 4 6 Methoxynaphthalen 2 Yl Benzoic Acid

Design and Analysis of Hydrogen Bonding Networks in Solid-State Architectures

The solid-state arrangement of 4-(6-Methoxynaphthalen-2-yl)benzoic acid is anticipated to be heavily influenced by a network of intermolecular hydrogen bonds, a cornerstone of crystal engineering.

Carboxylic Acid Dimerization Motifs

The carboxylic acid group is a powerful and highly predictable functional group in the formation of supramolecular structures. It is well-established that carboxylic acids frequently form robust dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This dimerization is a very common and stable supramolecular synthon. In the case of this compound, it is highly probable that this carboxylic acid dimerization will be a primary and dominant feature of its solid-state architecture, driving the initial self-assembly into centrosymmetric pairs. The stability of this motif often dictates the primary packing arrangement in the crystal lattice. Research on similar benzoic acid derivatives consistently shows the prevalence of this hydrogen-bonding pattern, which serves as a foundational element for more complex crystal structures. growkudos.comresearchgate.net

Role of Methoxy (B1213986) and Naphthalene (B1677914) Moieties in Directing Intermolecular Interactions

The methoxy group (-OCH3) introduces a potential for weaker C-H···O hydrogen bonds, where the oxygen atom can act as a hydrogen bond acceptor. These weaker interactions, while less dominant than the carboxylic acid dimerization, can significantly influence the orientation of molecules within the crystal lattice, directing the packing of the naphthalene units. cardiff.ac.uk The precise role of the methoxy group would depend on the steric and electronic environment, but it offers additional points of contact for fine-tuning the supramolecular assembly.

The naphthalene moiety , a large, rigid, and electron-rich aromatic system, will likely engage in π-π stacking interactions. These non-covalent interactions are common for polycyclic aromatic hydrocarbons and contribute significantly to the stabilization of the crystal structure. The arrangement of these stacking interactions (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the methoxy and carboxylic acid groups. The interplay between hydrogen bonding and π-π stacking is a key theme in the crystal engineering of aromatic carboxylic acids.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The structure of this compound makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

This compound as a Ligand in Coordination Chemistry

In the context of coordination chemistry, this compound can act as a versatile ligand. Upon deprotonation, the carboxylate group (-COO⁻) can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bidentate bridging. The bridging mode is particularly important for the formation of extended networks like MOFs and CPs.

Studies on similar carboxylate-containing ligands, such as 2-(6-methoxynaphthalen-2-yl)propanoate, have shown their ability to form stable complexes with a range of metal ions including Zn(II), Cu(II), Cd(II), and Ni(II). researchgate.net In these complexes, the carboxylate group effectively coordinates to the metal centers. researchgate.net Given these precedents, it is expected that this compound would readily coordinate with various metal ions to form the secondary building units (SBUs) necessary for MOF construction. The naphthalene and methoxy groups would then decorate the pores of the resulting framework, influencing its chemical and physical properties.

Synthesis and Structural Characterization of MOF/CP Architectures

The synthesis of MOFs and CPs using this compound as a linker would likely involve solvothermal or hydrothermal methods. In a typical synthesis, the ligand and a metal salt (e.g., nitrates, acetates, or chlorides of transition metals like zinc, copper, or cadmium) would be dissolved in a high-boiling point solvent, often with the addition of a modulator to control crystal growth and topology. The mixture is then heated in a sealed vessel, leading to the self-assembly of the crystalline framework.

Topology, Porosity, and Framework Stability Analysis of MOFs/CPs

The topology of MOFs constructed from this compound would depend on the coordination number and geometry of the metal-based SBUs and the connectivity of the linker. As a ditopic linker (connecting two metal centers), it could potentially form a variety of network topologies, similar to those seen with other naphthalene-based dicarboxylic acids. asianpubs.orgnih.gov

Co-crystallization and Multi-Component Crystal Engineering

Design of Co-crystals Involving this compound

The design of co-crystals with this compound would theoretically leverage the hydrogen bonding capabilities of its carboxylic acid group and the potential for other non-covalent interactions. Co-formers could be selected from a range of molecules that are complementary in their ability to form hydrogen bonds, such as pyridines, amides, or other carboxylic acids. The goal of such co-crystal design is to create novel solid forms with tailored physicochemical properties.

Pharmaceutical Co-crystals (in a crystal engineering and structural context)

While the active pharmaceutical ingredient naproxen, which shares the 6-methoxynaphthalene core, has been the subject of co-crystallization studies to improve its properties, specific research into pharmaceutical co-crystals of this compound is not found in the reviewed literature. In a hypothetical scenario, co-crystallization of this acid could be explored to modify properties such as solubility, dissolution rate, and stability, which are critical for pharmaceutical development. The formation of a co-crystal introduces a new crystal lattice, which can disrupt the packing of the parent compound and lead to different physical characteristics.

Self-Assembly Phenomena in Solution and at Interfaces

The self-assembly of this compound in solution would likely be driven by a combination of hydrogen bonding between the carboxylic acid groups and π-π stacking of the naphthalene rings. The nature of the solvent would play a crucial role in mediating these interactions. In non-polar solvents, hydrogen bonding would be favored, potentially leading to the formation of dimers or larger aggregates. In more polar, protic solvents, competition from solvent molecules could disrupt these interactions. At interfaces, such as the air-water interface, the amphiphilic nature of the molecule could lead to the formation of organized monolayers.

Host-Guest Chemistry Involving this compound (if it acts as a host or guest molecule)

There is no available research to indicate that this compound has been utilized as either a host or a guest molecule in host-guest systems. In principle, its aromatic cavity could potentially encapsulate small guest molecules, or the molecule itself could fit into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. However, without experimental evidence, this remains speculative.

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials and Optoelectronics

The electron-rich and planar nature of the naphthalene (B1677914) moiety in 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives makes them attractive candidates for use in organic electronic devices. These materials can be tailored to exhibit specific electronic and photophysical properties required for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Naphthalene-based compounds are recognized for their potential in constructing conjugated materials for blue-light-emitting OLEDs. mdpi.com The rigid structure of the naphthalene unit can be incorporated into polymers and small molecules to enhance thermal stability and influence the emission color. mdpi.com For instance, copolymers incorporating naphthalene have been investigated as blue-emitting materials. mdpi.com While direct use of this compound is not extensively documented, its structural motifs are present in materials developed for these technologies.

In the realm of OPVs, derivatives of naphthalene have been successfully employed as non-fullerene acceptors (NFAs). The substitution of a benzene (B151609) core with a naphthalene core in a fused-ring electron acceptor has been shown to increase the Lowest Unoccupied Molecular Orbital (LUMO) energy level, leading to a higher open-circuit voltage (Voc) in polymer solar cells. nih.govnih.gov This demonstrates the potential of naphthalene-containing building blocks, such as this compound, in the development of efficient OPV materials. Donor-π-acceptor organic dyes containing naphthalene-substituted amines have also been synthesized for use in dye-sensitized solar cells (DSCs), where the naphthalene framework plays a role in achieving high open-circuit photovoltages. rsc.orgresearchgate.net

Table 1: Performance of Naphthalene-Based Non-Fullerene Acceptors in Organic Solar Cells

| Acceptor | Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| NDIC | PBDB-T | 9.43 | 0.90 | 15.68 | 66.8 |

| IDIC | PBDB-T | 9.19 | 0.77 | 17.32 | 68.9 |

| PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from a 2019 study on non-fullerene acceptors. nih.govnih.gov |

The charge carrier mobility is a critical parameter for the performance of organic semiconductor devices. rsc.org Materials incorporating naphthalene derivatives have been investigated for their charge transport properties. For example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is a well-known hole-transporting material used in OLEDs. researchgate.net The development of novel hole-transporting materials often involves the incorporation of moieties like naphthalene to achieve high charge-carrier mobility and thermal stability. nih.govrsc.org While specific data on the charge transport properties of this compound derivatives are scarce, the inherent properties of the naphthalene core suggest its potential in designing such materials. nih.gov The charge transport in polymer liquid crystals containing various moieties has been studied, indicating that molecular structure significantly influences mobility. nih.gov

Table 2: Properties of Selected Hole-Transporting Materials for OLEDs

| Material | Hole Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) |

| TAPC | 1.0 x 10⁻² | -5.5 | -2.0 |

| NPB | 3.0 x 10⁻⁴ | -5.5 | -2.4 |

| TPD | 1.0 x 10⁻³ | -5.5 | -2.3 |

| HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital. Data represents typical values for common hole-transporting materials. nih.gov |

Liquid Crystalline Materials

The rigid, calamitic (rod-like) shape of molecules derived from this compound makes them excellent candidates for the formation of liquid crystalline phases. The ability to form such mesophases is highly dependent on the molecular structure.

The synthesis of liquid crystalline materials often involves the esterification of benzoic acid derivatives. derpharmachemica.com Following this principle, derivatives of this compound can be prepared. For instance, esterification with various phenols or alcohols can lead to the formation of calamitic mesogens. The presence of the naphthalene core provides the necessary rigidity, while the introduction of flexible alkyl or alkoxy chains at the periphery can induce and stabilize liquid crystalline phases. nih.govwaset.org Studies on naphthalene-2-yl-4-(alkoxy) benzoates have shown that these materials can exhibit nematic and smectic A phases. scirp.org The synthesis of such derivatives typically involves the reaction of the corresponding acid chloride with a substituted phenol (B47542) in the presence of a base.

Research on analogous systems, such as 4-n-alkanoyloxybenzylidene-4'-bromoanilines and other Schiff base esters, has demonstrated that systematic variation of the terminal chain length can lead to predictable changes in mesomorphic properties, including the appearance of nematic and smectic phases. waset.org Similarly, for naphthalene-2-yl-4-(alkoxy) benzoates, the length of the alkoxy chain influences the transition temperatures and the type of mesophase observed. scirp.org For example, shorter chains tend to favor nematic phases, while longer chains can promote the formation of smectic phases.

Table 3: Mesomorphic Properties of Naphthalene-2-yl-4-(alkoxy)benzoate Derivatives

| Compound (Alkoxy Chain Length) | Phase Transitions (°C) |

| C4 | Cr 118 N 135 I |

| C6 | Cr 105 N 130 I |

| C8 | Cr 98 SmA 110 N 125 I |

| C10 | Cr 95 SmA 115 N 122 I |

| Cr: Crystal, N: Nematic, SmA: Smectic A, I: Isotropic. Data is illustrative of trends observed in similar calamitic liquid crystals. scirp.org |

Photoactive and Luminescent Materials

The naphthalene moiety is inherently fluorescent, and this property can be harnessed in the design of photoactive and luminescent materials. The carboxylic acid group of this compound provides a convenient handle for incorporating this chromophore into larger systems, such as metal-organic frameworks (MOFs) or coordination polymers.

The luminescence of such materials can originate from the organic ligand itself, from the metal center, or from charge transfer processes between the two. rsc.org Lanthanide-based MOFs, for example, often exhibit strong luminescence due to the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. nih.govnih.gov While specific studies on MOFs using this compound as a linker are not widely reported, research on lanthanide-organic frameworks with 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid demonstrates that naphthalene-based ligands can be effective in sensitizing lanthanide emission. nih.gov

The photophysical properties of metal complexes are highly dependent on the coordination environment of the metal ion and the electronic properties of the ligands. rsc.orgnih.gov By forming complexes with various metal ions, it is conceivable that derivatives of this compound could lead to materials with tunable luminescent properties for applications in sensing, bio-imaging, and lighting.

Components in Dye-Sensitized Solar Cells (DSSCs) and Photosensitizers

No research data was found detailing the use of this compound as a component in dye-sensitized solar cells or as a photosensitizer.

Development of Fluorescent Probes and Emissive Organic Frameworks

There is no available literature on the application of this compound in the development of fluorescent probes or emissive organic frameworks.

Smart Materials and Stimuli-Responsive Systems (as a molecular component for design)

Information regarding the incorporation of this compound as a molecular component in the design of smart materials and stimuli-responsive systems is not present in the reviewed scientific literature.

Materials for Energy Conversion and Storage (in a structural or chemical design context)

No studies were identified that explore the use of this compound in the structural or chemical design of materials for energy conversion and storage.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its Analogs

Traditional synthetic routes to this compound, often relying on classical cross-coupling methods, are poised for significant evolution. The future of its synthesis and the creation of a diverse library of analogs will likely be shaped by cutting-edge methodologies that offer greater efficiency, sustainability, and molecular complexity.

Key emerging strategies include:

C-H Activation/Functionalization: Direct C-H bond activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach to creating new bonds. Future research will likely focus on developing catalytic systems, potentially using transition metals like rhodium or iridium, to selectively functionalize the naphthalene (B1677914) and benzoic acid rings of the core structure. This would allow for the late-stage introduction of various functional groups, rapidly generating analogs with tailored electronic and steric properties. The regioselectivity of such reactions on the methoxy-substituted naphthalene ring will be a key area of investigation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This strategy could be employed for the decarboxylative functionalization of benzoic acid derivatives or for novel coupling reactions to construct the core biaryl scaffold. sigmaaldrich.com The use of organic dyes or metal complexes as photocatalysts could provide greener and more efficient synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and facilitated purification. This approach is particularly well-suited for multi-step syntheses, enabling the telescoping of reactions without isolating intermediates.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations is a hallmark of green chemistry. Future research may explore the potential of engineered enzymes for the stereoselective synthesis of chiral analogs of this compound or for the regioselective functionalization of the aromatic rings under environmentally benign conditions.

These advanced synthetic methods will be instrumental in creating a diverse portfolio of this compound derivatives, each with unique properties, for screening in various material science and medicinal chemistry applications.

Advanced Computational Methodologies for Predicting Complex Material Behaviors

The predictive power of computational chemistry is becoming increasingly indispensable in materials science. For this compound, advanced computational methodologies can provide profound insights into its behavior at the molecular level, guiding the rational design of new materials with desired properties.

Future computational research will likely focus on:

Density Functional Theory (DFT) Calculations: DFT will continue to be a cornerstone for understanding the fundamental electronic properties of this compound and its analogs. These calculations can accurately predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties. nih.gov This information is crucial for understanding how structural modifications will impact the molecule's optical and electronic behavior, which is vital for applications in optoelectronics.

Machine Learning and Artificial Intelligence (AI): The integration of machine learning and AI with computational chemistry is set to revolutionize materials discovery. By training algorithms on existing experimental and computational data, it may become possible to predict the material properties of novel this compound analogs with high accuracy and speed. This data-driven approach can accelerate the screening of virtual compound libraries, identifying the most promising candidates for synthesis and experimental validation.

These computational tools will not only deepen our fundamental understanding of this compound but also provide a powerful predictive framework to accelerate the discovery of new functional materials.